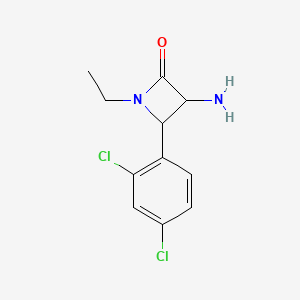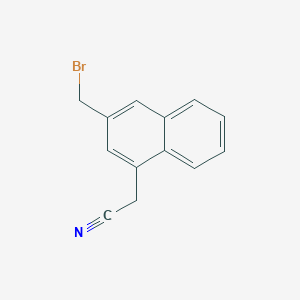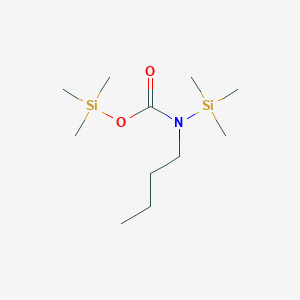
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: The methylamino group is introduced via reductive amination or other suitable methods.
Attachment of the benzonitrile moiety: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Uniqueness
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its unique combination of the piperidine ring, methylamino group, and benzonitrile moiety makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H20ClN3 |
|---|---|
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H |
Clave InChI |
YJSUJEVSHRRWIC-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

